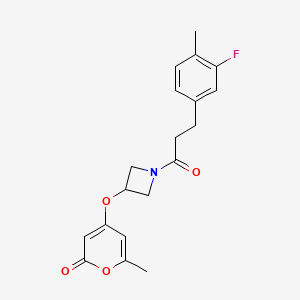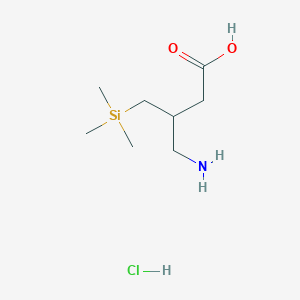
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride, also known as TMSB or AGP, is a chemical compound that has been widely used in scientific research. It is a derivative of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. TMSB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of neural signaling and the development of new drugs.
Scientific Research Applications
Compound Synthesis
3-(Aminomethyl)-4-trimethylsilylbutanoic acid hydrochloride (hereafter referred to as AMPBH) serves as a versatile reagent for synthesizing an array of compounds. Its unique properties make it particularly useful in the following contexts:
- Heterocyclic Compounds : AMPBH plays a pivotal role in the synthesis of heterocyclic compounds, including benzimidazoles, peptides, and peptidomimetics. The electron-rich boron atom within AMPBH readily forms complexes with Lewis acids (such as amines or carboxylic acids), facilitating catalytic reactions. This capacity enables efficient heterocycle formation .
Catalyst for Reactions
AMPBH acts as a catalyst in various chemical reactions:
- Suzuki-Miyaura Reactions : Hydroxybenzene boronic acids, including AMPBH, participate in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing carbon-carbon bonds, making AMPBH valuable in organic synthesis .
Ligand for Protein and Enzyme Investigations
The boron atom in AMPBH exhibits a strong affinity for proteins and enzymes, allowing it to act as a ligand for structural and mechanistic studies:
- Enzyme Studies : AMPBH helps elucidate enzyme active sites and substrate binding. Understanding these interactions aids drug design and enzyme modulation .
Promising Future Research Directions
AMPBH’s versatility and unique properties open up exciting avenues for future investigations:
properties
IUPAC Name |
3-(aminomethyl)-4-trimethylsilylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2Si.ClH/c1-12(2,3)6-7(5-9)4-8(10)11;/h7H,4-6,9H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERJQAJAHYFZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
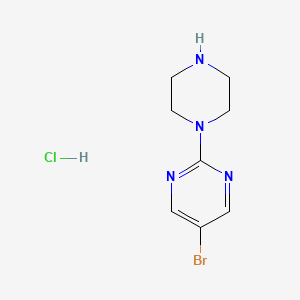
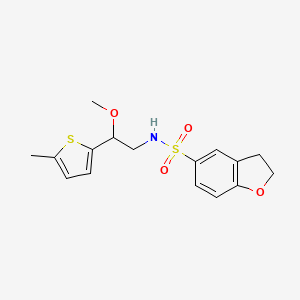
![Tert-butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2674903.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2674906.png)
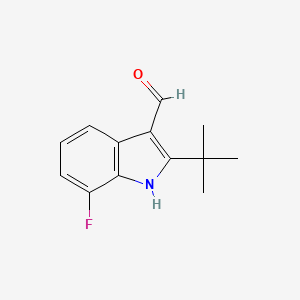
![N-[1-(2-Hydroxyphenyl)propyl]prop-2-enamide](/img/structure/B2674910.png)
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2674913.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2674915.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2674916.png)
